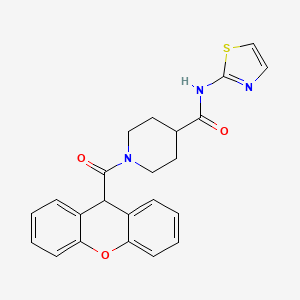

![molecular formula C19H18ClN3O2S B2844086 {6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326900-32-6](/img/structure/B2844086.png)

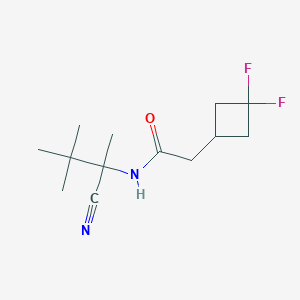

{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone” is a complex organic molecule. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

- Anti-inflammatory : Thiophene derivatives exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions .

Material Science and Light-Emitting Diodes (LEDs)

Beyond medicine, thiophenes find applications in material science. Their unique properties make them useful in various contexts:

- LED Fabrication : Thiophene derivatives contribute to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Antiviral Activity

Indole derivatives containing thiophene moieties have been investigated for their antiviral potential. For instance, pyrimidine-derived indole ribonucleosides exhibit antiproliferative and antiviral effects .

Fungicidal Activity

Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives with fungicidal properties. These compounds combine the sulfur-containing heterocycle (thiophene) with nicotinic acid .

Molecular Docking Studies

Thiophene derivatives have been subjected to molecular docking studies, particularly as potential anti-HIV-1 agents .

Combinatorial Libraries and Lead Molecule Search

Thiophene serves as an indispensable anchor for medicinal chemists. It contributes to combinatorial library design and the search for lead molecules. Researchers continuously explore novel thiophene moieties to enhance pharmacological activity .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its physical and chemical properties. Given the wide range of applications of quinoline derivatives, this compound could potentially be of interest in various fields such as medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name |

[6-chloro-4-(thiophen-2-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-13-3-4-17-15(10-13)18(22-11-14-2-1-9-26-14)16(12-21-17)19(24)23-5-7-25-8-6-23/h1-4,9-10,12H,5-8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLOLHNBYWBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)

![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)